2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide
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Overview
Description
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is an organic compound with a complex structure that includes an amino group, a bromobenzyl group, and an ethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-bromobenzylamine with ethyl 2-bromopropionate under basic conditions to form the intermediate product. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-bromobenzyl)-N-cyclopropyl-3-methylbutanamide
- 2-Bromo-N-methylbenzylamine
- (S)-α-(2-Bromobenzyl)proline hydrochloride
Uniqueness
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
BISLFWDLRBABJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)C(C)N |
Origin of Product |
United States |
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